(3S)-3-aminocyclohexan-1-one
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Overview
Description
(3S)-3-aminocyclohexan-1-one is an organic compound with a cyclohexane ring substituted with an amino group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminocyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of 3-nitrocyclohexanone, followed by catalytic hydrogenation to introduce the amino group. Another method involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (3S) configuration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-aminocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (3S)-3-aminocyclohexanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(3S)-3-aminocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-aminocyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through binding to active sites or allosteric sites on target proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-aminocyclohexan-1-one: The enantiomer of (3S)-3-aminocyclohexan-1-one, with different stereochemistry.
3-aminocyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
3-aminocycloheptanone: A similar compound with a seven-membered ring.
Uniqueness
This compound is unique due to its specific (3S) configuration, which imparts distinct stereochemical properties and biological activities. This configuration can influence the compound’s binding affinity and selectivity for molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3S)-3-aminocyclohexan-1-one |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m0/s1 |
InChI Key |
ASBBDDWCPOFASB-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)N |
Canonical SMILES |
C1CC(CC(=O)C1)N |
Origin of Product |
United States |
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